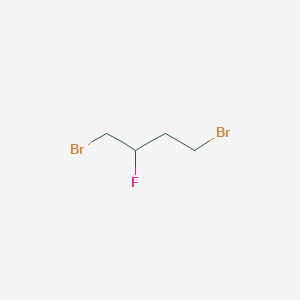

1,4-Dibromo-2-fluorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,4-dibromo-2-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2F/c5-2-1-4(7)3-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCLXWHPEBSQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, with an average bond energy of approximately 480 kJ/mol. wikipedia.org This inherent strength imparts exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org Fluorine's high electronegativity, the highest of any element, and its relatively small atomic radius, similar to that of hydrogen, allow for its substitution into organic molecules often without significant steric alteration.

These unique characteristics have profound implications, particularly in the pharmaceutical and agrochemical industries. It is estimated that about 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The inclusion of fluorine can enhance a drug's metabolic stability by blocking sites prone to oxidation, modulate the acidity or basicity of nearby functional groups, and improve binding affinity to target proteins. bohrium.com Prominent examples of fluorinated drugs include the anticancer agent 5-fluorouracil, the antidepressant fluoxetine, and the antibiotic ciprofloxacin. wikipedia.orgalfa-chemistry.com

Beyond medicine, fluorinated compounds are integral to materials science. alfa-chemistry.com Fluoropolymers are used as specialty lubricants due to their low coefficient of friction, and fluorocarbons serve as non-flammable components in fire-fighting foams. wikipedia.orgalfa-chemistry.com Furthermore, they are found in liquid crystal displays and as membranes in fuel cells. wikipedia.orgalfa-chemistry.com

The Role of Halogenated Butane Derivatives As Synthetic Intermediates

Halogenated derivatives of butane are versatile intermediates in organic synthesis. The carbon-halogen bond, being polarized and having the halogen as a good leaving group, allows these compounds to readily participate in nucleophilic substitution and elimination reactions. acs.org This reactivity makes them valuable precursors for introducing a wide range of functional groups into a molecule.

The specific halogen atom influences the reactivity of the butane derivative. For instance, brominated butanes are often preferred in synthesis due to the bromine atom's good balance of reactivity and stability. The halogenation of butane can lead to a mixture of mono- and polyhalogenated products, and specific isomers are often sought for targeted syntheses. quora.com These halogenated butanes serve as starting materials for the preparation of other organic compounds, including alcohols, ethers, amines, and more complex carbon skeletons through reactions like Grignard reagent formation.

Positioning 1,4-dibromo-2-fluorobutane Within the Context of Organohalogen and Organofluorine Chemistry

Mechanistic Pathways of Substitution Reactions

Nucleophilic Displacement at Brominated Centers

This compound readily undergoes nucleophilic substitution reactions, primarily at the carbon atoms bonded to the bromine atoms. The carbon-bromine bond is weaker and more polarizable than the carbon-fluorine bond, making the bromine atoms better leaving groups. libretexts.org These reactions typically proceed via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom, and the bromide ion departs simultaneously. jove.com The rate of these reactions is influenced by the strength of the nucleophile and the steric hindrance around the reaction center. libretexts.org

The general scheme for nucleophilic substitution at one of the brominated centers can be represented as:

Nu:⁻ + Br-CH₂-CH(F)-CH₂-CH₂-Br → Nu-CH₂-CH(F)-CH₂-CH₂-Br + Br⁻

Or

Nu:⁻ + Br-CH₂-CH(F)-CH₂-CH₂-Br → Br-CH₂-CH(F)-CH₂-CH₂-Nu + Br⁻

Where Nu:⁻ represents a nucleophile.

Influence of the Fluorine Atom on Reaction Pathways and Selectivity

The presence of the fluorine atom at the C-2 position significantly influences the reactivity and regioselectivity of substitution reactions. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) has several consequences. alfa-chemistry.comnih.gov

Electronic Effects : The fluorine atom polarizes the C-F bond, creating a partial positive charge on the adjacent carbon atom. alfa-chemistry.com This electronic pull extends down the carbon chain, affecting the electrophilicity of the carbon atoms bonded to bromine. nih.gov

Bond Strength : The carbon-fluorine bond is exceptionally strong, making it highly resistant to cleavage. libretexts.orgalfa-chemistry.com Consequently, the fluorine atom itself is a very poor leaving group in nucleophilic substitution reactions. alfa-chemistry.com

Regioselectivity : The electron-withdrawing nature of the fluorine atom can influence which bromine is preferentially substituted. The inductive effect can make the C-1 carbon slightly more electrophilic than the C-4 carbon, potentially leading to a preference for nucleophilic attack at the C-1 position. However, steric factors can also play a role in determining the final product distribution. masterorganicchemistry.commasterorganicchemistry.com

Elimination Reactions to Form Unsaturated Fluorinated Compounds

When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions, specifically dehydrobromination, to yield unsaturated fluorinated compounds. thieme-connect.de The base abstracts a proton from a carbon atom adjacent to a carbon bearing a bromine atom, leading to the formation of a double bond and the expulsion of a bromide ion.

Depending on the reaction conditions and the specific base used, different unsaturated products can be formed. For instance, elimination involving the C-1 bromine could lead to the formation of 4-bromo-3-fluorobut-1-ene, while elimination involving the C-4 bromine could produce 1-bromo-2-fluorobut-3-ene. Further elimination is also possible, leading to diene products. The choice of a bulky base can favor the formation of the less substituted (Hofmann) alkene. masterorganicchemistry.com

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, with two reactive centers, makes it a valuable precursor for the synthesis of cyclic compounds. rsc.org

Strategies for Synthesizing Fluorinated Cyclic Systems

Intramolecular cyclization of this compound can be achieved by reacting it with a dinucleophile or by creating a carbanion that can displace the second bromine atom. For example, reaction with a malonic ester followed by deprotonation and intramolecular alkylation can lead to the formation of a fluorinated cyclobutane derivative. rsc.orgrsc.org The synthesis of fluorinated cyclobutanes has been explored through various methods, including the [2+2] cycloaddition of fluorinated chalconoids and the hydroboration of gem-difluorinated cyclobutenes. researchgate.netnih.gov

| Cyclization Strategy | Reactants | Product Type |

| Intramolecular Nucleophilic Substitution | This compound, Dinucleophile (e.g., malonic ester) | Fluorinated cyclobutane derivative |

| [2+2] Cycloaddition | Fluorinated chalconoids | Fluorinated cyclobutane |

| Asymmetric Hydroboration | gem-Difluorinated cyclobutenes | Chiral fluorinated cyclobutanes |

Applications in the Construction of Fluorinated Heterocycles

This compound is a versatile building block for the synthesis of various fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org By reacting it with different heteroatom-containing nucleophiles, a range of five- and six-membered rings can be constructed.

For example, reaction with a primary amine can lead to the formation of a 3-fluoropyrrolidine. Similarly, reaction with a sulfide source can yield a 3-fluorotetrahydrothiophene, and reaction with an alkoxide can produce a 3-fluorotetrahydrofuran. The synthesis of fluorinated heterocycles often leverages the reactivity of both bromine atoms in a sequential or one-pot manner. mdpi.com

| Heteroatom Nucleophile | Resulting Fluorinated Heterocycle |

| Primary Amine (R-NH₂) | 1-alkyl-3-fluoropyrrolidine |

| Sulfide (Na₂S) | 3-fluorotetrahydrothiophene |

| Hydroxide/Alkoxide (RO⁻) | 3-fluorotetrahydrofuran |

The incorporation of fluorine into these heterocyclic systems can significantly alter their biological and physical properties due to fluorine's high electronegativity and ability to form strong bonds. beilstein-journals.orgolemiss.edu

Metal-Mediated and Organocatalytic Transformations of the Compound

The reactivity of this compound is characterized by the presence of two bromine atoms, which can be selectively targeted in various chemical transformations. The fluorine atom, due to the strength of the C-F bond, is generally less reactive and influences the reactivity of the neighboring C-Br bond. Metal-mediated and organocatalytic reactions offer powerful tools to selectively transform this compound, providing pathways to a range of valuable fluorinated building blocks.

Metal-Mediated Transformations

Metal-mediated reactions involving this compound primarily target the carbon-bromine bonds. These transformations can lead to the formation of organometallic reagents, reduction products, or undergo cross-coupling reactions.

One of the fundamental metal-mediated transformations is the reaction with active metals, such as magnesium, to form Grignard-type reagents. The reaction of 1,4-dibromobutane with magnesium turnings in an ether solvent is known to produce the corresponding bis-Grignard reagent. vedantu.comyoutube.com By analogy, the reaction of this compound with magnesium would be expected to proceed, although the presence of the fluorine atom may influence the stability and reactivity of the resulting organometallic species. The selective formation of a mono- or bis-Grignard reagent would depend on the stoichiometry of the reactants and the reaction conditions.

Another important class of metal-mediated reactions is dehalogenation. A patented process describes the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using metals such as zinc, iron, magnesium, aluminum, tin, copper, or manganese in water to yield 4-bromo-1,1,2-trifluoro-1-butene. google.com This suggests that this compound could undergo a similar elimination reaction, likely promoted by zinc or magnesium, to afford a fluorinated butene derivative.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples utilizing this compound are not extensively documented in the literature, the general principles of palladium catalysis suggest its applicability. Alkyl halides are known to participate in palladium-catalyzed cross-coupling reactions, although they can be more challenging substrates compared to aryl or vinyl halides. sioc-journal.cn The presence of two bromine atoms in this compound offers the potential for sequential or double cross-coupling reactions with a variety of nucleophiles, such as organoboronates (Suzuki coupling), organozincs (Negishi coupling), or amines (Buchwald-Hartwig amination). The differential reactivity of the two C-Br bonds, influenced by the adjacent fluorine atom, could potentially allow for selective mono-functionalization.

Organocuprates, or Gilman reagents, are another class of organometallic compounds that are effective for forming carbon-carbon bonds with alkyl halides via an SN2 mechanism. masterorganicchemistry.com It is plausible that an organocuprate could displace one or both of the bromide ions in this compound to introduce new alkyl or aryl groups.

The following table summarizes plausible metal-mediated transformations of this compound based on the reactivity of similar compounds.

| Metal/Reagent | Plausible Reaction Type | Potential Product(s) | Reference/Analogy |

| Magnesium (Mg) | Grignard Reagent Formation | 3-Fluoro-4-bromobutylmagnesium bromide, 1,4-Bis(bromomagnesio)-2-fluorobutane | vedantu.com, youtube.com |

| Zinc (Zn) | Dehalogenation/Elimination | 2-Fluorobuta-1,3-diene or 3-Fluorocyclobutene | google.com |

| Palladium (Pd) catalyst with various nucleophiles | Cross-Coupling (e.g., Suzuki, Negishi) | Mono- or di-substituted fluorinated butanes | nih.gov, sioc-journal.cn |

| Organocuprate (R₂CuLi) | Nucleophilic Substitution (SN2) | Mono- or di-alkylated/arylated fluorobutane | masterorganicchemistry.com |

Organocatalytic Transformations

The application of organocatalysis to the transformations of this compound is an emerging area with significant potential. Organocatalysts can offer unique selectivity and milder reaction conditions compared to some metal-based systems. A key application of this compound in an organocatalytic context would be in the synthesis of fluorinated heterocycles, which are of great interest in medicinal chemistry and materials science. beilstein-journals.orgnumberanalytics.com

While direct organocatalytic transformations on the carbon-bromine bonds of this compound are not widely reported, its use as a bifunctional electrophile in reactions with nucleophiles to form cyclic structures is a promising strategy. For instance, the reaction with a bifunctional nucleophile, such as a compound containing both a thiol and an amine, could be catalyzed by an organic base to facilitate a cascade reaction leading to the formation of a fluorinated heterocyclic ring system.

The synthesis of fluorinated heterocycles often involves the condensation of a fluorinated building block with a suitable reaction partner. researchgate.net this compound, with its two electrophilic centers, is a prime candidate for such cyclization reactions. For example, reaction with a primary amine could lead to the formation of a 3-fluoropyrrolidine derivative. The use of a chiral organocatalyst could potentially induce enantioselectivity in such cyclizations.

The table below outlines a potential organocatalytic application of this compound.

| Organocatalyst Type | Reaction Type | Potential Product(s) | Reference/Analogy |

| Chiral Amine or Phosphine | Nucleophilic Substitution/Cyclization | Enantioenriched 3-fluoropyrrolidines or other fluorinated heterocycles | beilstein-journals.org |

Mechanistic Investigations of Reactions Involving 1,4-dibromo-2-fluorobutane

Elucidation of Halonium Ion Intermediates in Halofluorination

While halonium ions are classically formed from the electrophilic addition of halogens to alkenes, they can also arise through neighboring group participation (NGP) in substituted haloalkanes. wikipedia.orglibretexts.org In the case of 1,4-dibromo-2-fluorobutane, a bromine atom can act as an internal nucleophile, displacing the other bromine atom to form a cyclic bromonium ion intermediate.

In reactions involving this compound, the participation of the bromine at C4 in the departure of the leaving group (bromide) at C1 can lead to the formation of a five-membered cyclic halonium ion, known as a bromolanium ion. wikipedia.org This process is an example of anchimeric assistance, where the internal nucleophile enhances the reaction rate compared to a similar compound without the participating group. libretexts.orgedscl.in

The subsequent ring-opening of the bromolanium ion intermediate by an external nucleophile is a crucial step that determines the final product structure. This step typically proceeds via an S_N2-like mechanism, where the nucleophile attacks one of the carbon atoms of the cyclic ion, leading to the opening of the ring. libretexts.org This backside attack dictates the stereochemistry of the reaction, resulting in an anti-relationship between the incoming nucleophile and the participating bromine atom.

The regiochemistry of the attack is governed by the electronic and steric properties of the intermediate. The fluorine atom at C2 plays a decisive role. It strongly withdraws electron density, making the adjacent C1 carbon more electrophilic and thus a more likely site for nucleophilic attack. While a positive charge on C2 would be highly destabilized, the partial positive charge on C1 is enhanced, directing the nucleophile to this position.

Table 1: Predicted Regiochemical and Stereochemical Outcomes of Nucleophilic Attack on the Bromolanium Ion from this compound

| Attacking Nucleophile (Nu⁻) | Site of Attack | Rationale | Stereochemical Outcome |

| Hydroxide (OH⁻) | C1 | The electron-withdrawing fluorine at C2 increases the electrophilicity of the adjacent C1. | Anti-addition relative to the C4-Br bond. |

| Cyanide (CN⁻) | C1 | The partial positive charge is greater on C1 due to the inductive effect of the C2-fluorine. | Anti-addition relative to the C4-Br bond. |

| Methoxide (CH₃O⁻) | C1 | The C2-fluorine makes the C1 carbon the more reactive electrophilic site. | Anti-addition relative to the C4-Br bond. |

Examination of Rearrangement Processes in Fluorinated Halobutanes

Carbocation rearrangements are common processes that occur to transform a less stable carbocation into a more stable one. libretexts.orgperiodicchemistry.com These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.orgyoutube.com In reactions of this compound, if conditions favor an S_N1-type pathway for one of the bromide leaving groups, a primary carbocation would initially form. Primary carbocations are highly unstable and would immediately seek rearrangement.

For example, loss of bromide from C4 would generate a primary carbocation. A subsequent 1,2-hydride shift from C3 would lead to a more stable secondary carbocation. However, the most significant influence on potential rearrangements is the fluorine atom at C2. A carbocation adjacent to a fluorine atom is subject to two competing effects: a destabilizing inductive effect (-I) and a potentially stabilizing resonance effect (+R) from fluorine's lone pairs. rsc.orgstackexchange.comlibretexts.org While the inductive effect is generally considered dominant for halogens, the ability of fluorine's 2p orbitals to overlap with the empty p-orbital of the carbocation can provide some stabilization. stackexchange.com

A rearrangement that would place the positive charge on C2 would be highly unfavorable due to the strong electron-withdrawing nature of fluorine. libretexts.org Therefore, any rearrangement processes would likely involve shifts that move the positive charge away from the influence of the fluorine atom, such as a series of shifts to form a carbocation at C4, which would then be stabilized by the neighboring bromine atom through the formation of the bromolanium ion discussed previously.

Analysis of Competing Reaction Pathways, including Substitution versus Elimination

Alkyl halides undergo competing substitution (S_N) and elimination (E) reactions, with the outcome depending on the substrate structure, the nature of the nucleophile/base, the solvent, and the temperature. youtube.comuu.nl this compound possesses two primary alkyl bromides (at C1 and C4), which strongly favor S_N2 reactions over S_N1 due to the instability of primary carbocations and lower steric hindrance. libretexts.org

The primary competition for S_N2 reactions is the E2 elimination pathway. E2 reactions are favored by strong, sterically hindered bases. msu.edu For elimination to occur from this compound, a base must abstract a proton from a carbon atom adjacent (beta) to a carbon bearing a leaving group.

Abstraction from C2: The proton on C2 is adjacent to the leaving group at C1. Its acidity is significantly increased by the inductive effect of the fluorine atom also attached to C2. quora.commsu.edu

Abstraction from C3: The protons on C3 are adjacent to the leaving group at C4. Their acidity is typical of a standard secondary alkane.

Therefore, a strong base is more likely to abstract the more acidic proton from C2, leading to an elimination product. The use of a strong, non-hindered base (like NaOH or CH₃O⁻) at lower temperatures would favor the S_N2 pathway, while a strong, bulky base (like potassium tert-butoxide) at higher temperatures would favor the E2 pathway. youtube.com

Table 2: Factors Influencing Substitution vs. Elimination for this compound

| Factor | Favors Substitution (S_N2) | Favors Elimination (E2) | Rationale for this compound |

| Reagent | Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, CN⁻) | Strong, bulky bases (e.g., t-BuO⁻) | The substrate is primary, favoring S_N2. Strong bases are required for E2. |

| Temperature | Lower temperatures | Higher temperatures | Higher temperatures provide the activation energy for elimination and favor the higher entropy products. |

| Solvent | Polar aprotic (e.g., Acetone, DMSO) | Less polar solvents (e.g., Ethanol) | Polar aprotic solvents enhance the nucleophilicity of anions, favoring S_N2. |

| Substrate | Primary > Secondary | Tertiary > Secondary | The substrate has two primary bromides, making S_N2 the default pathway for substitution. |

Kinetic and Thermodynamic Studies for Understanding Reaction Progression

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for predicting reaction outcomes and optimizing conditions. Specific experimental data for this compound is scarce, but predictions can be made based on established principles.

Kinetics: Reactions proceeding through an S_N2 or E2 mechanism are bimolecular, with the rate depending on the concentration of both the substrate and the nucleophile/base. ic.ac.uk The rate law is expressed as: Rate = k[Substrate][Nucleophile/Base]. The rate constant, k, is influenced by the activation energy of the rate-determining step. For S_N2 reactions at C1, the rate may be slightly retarded by the steric bulk and strong inductive effect of the fluorine at C2. libretexts.org For E2 reactions, the increased acidity of the C2 proton could lower the activation energy for proton abstraction, potentially accelerating this pathway if a strong base is used. Kinetic studies on similar polyhalogenated alkanes often show that the rate-limiting step is the initial electron transfer or bond cleavage. acs.orguu.nl

Table 3: Average Bond Dissociation Energies (BDE)

| Bond | BDE (kJ/mol) | Reference |

| C-F | 485 | quora.com |

| C-H | 413 | libretexts.org |

| C-Cl | 327 | quora.com |

| C-Br | 285 | quora.com |

| C-I | 213 | quora.com |

| C-C | 346 |

Data is generalized and can vary slightly depending on the specific molecular structure.

The data in Table 3 shows that breaking a C-Br bond is thermodynamically much less demanding than breaking a C-F or C-H bond. alevelchemistry.co.ukquora.com This supports the role of bromide as the primary leaving group in substitution and elimination reactions of this compound. Any reaction pathway that would require cleavage of the C-F bond would have a significantly higher energy barrier and be thermodynamically less favorable.

Computational and Theoretical Studies on 1,4-dibromo-2-fluorobutane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of 1,4-dibromo-2-fluorobutane. These methods, particularly density functional theory (DFT), allow for a detailed exploration of the molecule's potential energy surface.

Conformational Analysis and Energetic Preferences

A comprehensive conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting staggered conformation. While specific computational studies on this compound are not extensively available in the literature, the principles can be inferred from studies on analogous halogenated alkanes. nih.govresearchgate.netsouthampton.ac.ukresearchgate.net The energetic preferences are primarily governed by:

Gauche Interactions: Repulsive steric interactions occur when bulky substituents, such as bromine atoms, are in a gauche (60° dihedral angle) relationship. These interactions are destabilizing and increase the relative energy of the conformer.

Anti Interactions: The most stable conformations, or those with the lowest energy, typically have the largest substituents in an anti (180° dihedral angle) arrangement, which minimizes steric strain. itpa.lt

Gauche Effect: An exception to the dominance of steric repulsion is the "gauche effect," where a conformation with electronegative substituents in a gauche arrangement is more stable than the anti-conformation. wikipedia.org This is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital, an interaction that is maximized in the gauche geometry. wikipedia.org

For this compound, the interplay of these effects would lead to a number of low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies.

Table 1: Key Interactions Influencing Conformer Stability in this compound

| Interaction Type | Description | Expected Energetic Impact |

| Br/Br gauche | Steric repulsion between the two bromine atoms. | Highly destabilizing |

| Br/F gauche | Repulsion between a bromine atom and the fluorine atom. | Destabilizing |

| Br/CH2Br gauche | Steric hindrance between a bromine atom and the bromomethyl group. | Destabilizing |

| F/Br anti | Minimized steric repulsion between fluorine and bromine. | Stabilizing |

| Hyperconjugation (Gauche Effect) | Donation of electron density from C-H σ to C-F σ*. | Potentially stabilizing for gauche F/H arrangements |

This table is a qualitative representation based on principles from related studies.

Role of Halogen and Fluorine Substituents in Structural Stability

The bromine and fluorine substituents have a profound impact on the structural stability of the butane backbone. The large size of the bromine atoms introduces significant steric strain, particularly in conformations where they are in close proximity. This steric hindrance restricts free rotation around the C-C bonds, leading to higher rotational barriers compared to non-halogenated or less-halogenated butanes.

The fluorine atom, while smaller than bromine, is highly electronegative. This has several consequences:

Inductive Effect: The fluorine atom withdraws electron density from the adjacent carbon atom, which can influence the bond lengths and angles of the molecule.

Hyperconjugation: As mentioned, the C-F bond is a good electron acceptor in hyperconjugative interactions. This can lead to the stabilization of specific conformations. southampton.ac.ukwikipedia.org In related difluorinated alkanes, this effect has been shown to significantly influence the conformational profile. nih.govresearchgate.netacs.org

Computational studies on similar molecules, such as 2,3-difluorobutane, have shown that the interplay between these effects is complex and cannot always be predicted by simple chemical intuition. researchgate.netsouthampton.ac.uk The final conformational preference is a result of the sum of these often-competing interactions.

Theoretical Investigations of Reaction Mechanisms and Intermediates

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. It allows for the characterization of transient species like reaction intermediates and transition states.

Computational Modeling of Halonium Ion Energetics and Intermediates

In reactions where an electrophilic halogen is involved, or in certain nucleophilic substitution and elimination reactions of dihaloalkanes, cyclic halonium ions can be formed as intermediates. For this compound, the participation of a neighboring bromine atom could lead to the formation of a bromonium ion.

Quantum chemical calculations, using methods like second-order Møller–Plesset perturbation theory (MP2) and DFT, are used to model the structure and energetics of these halonium ions. nih.gov Studies on halonium ions derived from fluoro-substituted alkenes have shown that fluorine substituents can significantly influence the structure of the halonium ion, which can range from a symmetric, bridged structure to an asymmetric or even an open-chain carbocation. nih.gov

The stability of halonium ions generally increases with the size of the halogen atom (I > Br > Cl > F). researchgate.net Fluoronium ions are particularly unstable and often exist as high-energy intermediates or transition states rather than stable, long-lived species. southampton.ac.uk In the context of this compound, intramolecular reactions could potentially involve the formation of a five-membered ring bromonium ion intermediate, which has been shown in some cases to be more stable than three-membered ring halonium ions.

Table 2: Computationally Investigated Properties of Halonium Ions

| Property | Computational Method | Information Gained |

| Equilibrium Geometries | DFT, MP2 | Provides the 3D structure, including bond lengths and angles of the intermediate. |

| Charge Densities | Population Analysis (e.g., Mulliken, NBO) | Shows the distribution of charge, indicating which atoms are more electrophilic. |

| Relative Energies | DFT, MP2, G3 | Determines the stability of different possible intermediates (e.g., bridged vs. open-ion). |

This table summarizes common computational approaches and their outcomes from the literature.

Transition State Analysis for Key Transformational Steps

Every chemical reaction proceeds through a high-energy transition state that connects the reactants and products. mit.edu Locating and characterizing these transition states is a key goal of computational reaction mechanism studies. For this compound, key transformations would include nucleophilic substitution and elimination reactions.

For a nucleophilic substitution reaction, such as the displacement of a bromide ion by a nucleophile, computational methods can distinguish between different possible mechanisms, primarily S(_N)1 and S(_N)2.

S(_N)2 Mechanism: A computational search for the transition state would look for a single structure where the nucleophile is forming a bond to the carbon at the same time as the carbon-bromine bond is breaking. savemyexams.comdalalinstitute.com The calculated energy of this transition state gives the activation energy for the reaction.

S(_N)1 Mechanism: This mechanism involves the formation of a carbocation intermediate. savemyexams.com Computational modeling would involve calculating the energy barrier to the formation of this intermediate (the rate-determining step) and the subsequent barrier for the reaction of the carbocation with the nucleophile.

The fluorine substituent at the 2-position would be expected to have a significant electronic effect on the stability of any nearby carbocation or the partial charges in a transition state, thereby influencing the reaction pathway. DFT calculations are a common tool for modeling these transition states and predicting the activation energies, which in turn determine the reaction rates. nih.gov

Prediction of Reactivity and Selectivity via Advanced Computational Methods

Advanced computational methods can go beyond explaining observed reactivity and can predict the outcome of reactions, including the major products and their relative ratios (selectivity).

For a molecule like this compound with multiple reactive sites (two C-Br bonds), a key question is which site is more reactive towards a given reagent (site selectivity). Computational models can address this by calculating the activation energies for the reaction at each site. The site with the lower activation energy will be the kinetically favored position for the reaction.

Methods for predicting reactivity and selectivity include:

Frontier Molecular Orbital (FMO) Theory: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide qualitative insights into reactivity. For a nucleophilic attack on this compound, the shape and location of the LUMO can indicate the most electrophilic sites.

Fukui Functions and Condensed Softness Indices: These are DFT-based descriptors that quantify the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, or radical attack. nih.gov They can provide a more quantitative prediction of site selectivity.

Transition State Modeling: As discussed, calculating the relative free energies of the transition states for competing reaction pathways provides a robust prediction of selectivity under kinetic control. rsc.org

Machine Learning Models: A newer approach involves training machine learning models on large datasets of known reactions. chemrxiv.org These models can learn the complex relationships between molecular structure and reactivity to predict the outcomes for new molecules, potentially with greater speed than traditional quantum chemical calculations.

By applying these computational tools, researchers can gain a detailed understanding of the chemical behavior of this compound and design experiments to achieve desired chemical transformations with high selectivity.

1,4-dibromo-2-fluorobutane As a Key Building Block in Advanced Organic Synthesis

Design Principles for Multifunctional Fluorinated Building Blocks

The design of effective fluorinated building blocks is guided by principles that aim to maximize synthetic versatility and control over the final product's properties. The introduction of fluorine is known to modulate lipophilicity, a critical parameter for drug bioavailability. acs.org For instance, studies comparing fluorinated diols show that the position and number of fluorine atoms significantly impact the partition coefficient (logP). acs.orgsoton.ac.uk

A key design strategy involves creating multifunctional molecules that possess several reactive functional groups, which can be addressed selectively. researchgate.netnih.gov 1,4-Dibromo-2-fluorobutane is a prime example of this design philosophy. It contains three key features:

A primary bromo group at the C4 position.

A secondary bromo group at the C1 position.

A secondary fluoro group at the C2 position.

The two bromine atoms serve as excellent leaving groups for nucleophilic substitution or as handles for organometallic cross-coupling reactions. Their differential placement (primary vs. secondary) can potentially allow for selective reactions under carefully controlled conditions. The fluorine atom not only imparts the desired "fluorine effect" on the final molecule but also electronically influences the reactivity of the adjacent C-Br bond. This strategic combination of functionalities allows the butane scaffold to be incorporated into larger, more complex structures through a variety of synthetic transformations. The overarching goal is to use these pre-functionalized blocks to avoid the often harsh and non-selective methods of late-stage fluorination. tandfonline.com

Synthetic Utility in the Preparation of Complex Fluorinated Molecules

The true value of a building block is demonstrated by its application in synthesis. The dual bromine functionalities of this compound make it an ideal linker and a precursor for a range of complex fluorinated molecules.

The ability to form new carbon-carbon and carbon-heteroatom bonds is fundamental to scaffold construction. The parent compound, 1,4-dibromobutane, is widely used as a four-carbon linker in the synthesis of cyclic and macrocyclic compounds and for the dual alkylation of nucleophiles. chemicalbook.com For example, it has been used to synthesize diazadioxa oxovanadium(IV) macrocyclic complexes and to induce three-dimensional ordering in polymer chains through reaction with poly(2-vinylpyridine).

This compound serves as a direct fluorinated analog for these transformations, enabling the creation of advanced fluorinated scaffolds with modified properties. By reacting with bis-nucleophiles, it can be used to form fluorinated heterocyclic systems, which are privileged structures in medicinal chemistry. The presence of the fluorine atom on the resulting ring system can enforce specific conformations and improve metabolic stability, making it a valuable tool for drug discovery.

The utility of this compound extends to its role as a key intermediate in multi-step syntheses of high-value specialty compounds, particularly in the fields of medical imaging and agrochemistry.

A prominent application is in the synthesis of precursors for Positron Emission Tomography (PET) radioligands. In the development of ligands for the cannabinoid receptor type 2 (CB2R), deuterated 1,4-dibromobutane was used to alkylate a core naphthyridine or thiazole structure. hzdr.desemanticscholar.org This created a bromo-terminated butyl chain that served as the attachment point for the radioisotope via nucleophilic substitution. The use of this compound in a similar synthetic route would produce a fluorinated, non-radioactive standard and a precursor for creating novel PET tracers where the fluorine atom modulates receptor affinity and in vivo properties.

Similarly, related bromo-fluoro-alkanes are used in the synthesis of potential fungicides. For example, 1-bromo-4-fluorobutane has been reacted with 4-methylcoumarin to produce 7-(4-fluorobutoxy)-4-methylbenzopyran-2-one, a compound screened for antifungal activity. mdpi.com This highlights the role of the fluorobutane moiety in generating new chemical entities for agrochemical research.

The following table summarizes the documented and potential applications of the this compound scaffold.

| Application Area | Synthetic Role of Building Block | Example Compound Class |

| Medical Imaging (PET) | Alkylating agent to install a bromo-terminated chain for subsequent radiofluorination. hzdr.desemanticscholar.org | Cannabinoid Receptor Ligands |

| Agrochemicals | Installation of a fluorinated alkoxy side chain onto a core scaffold. mdpi.com | Coumarin-based Fungicides |

| Materials Science | Cross-linking agent for polymers to introduce fluorine and modify material properties. | Functionalized Polyvinylpyridines |

| Organic Synthesis | Formation of fluorinated macrocycles via reaction with bis-nucleophiles. | Heterocyclic Macrocycles |

This table is interactive. Sort columns by clicking on the headers.

Strategies for Expanding the Scope of Building Block Applications

To further enhance the utility of this compound, several strategic avenues can be pursued. One major area of development is asymmetric synthesis. Accessing enantiomerically pure forms, such as (S)-1,4-dibromo-2-fluorobutane, is critical for pharmaceutical applications, as different enantiomers can have vastly different biological activities. nih.govnih.gov

Another strategy involves leveraging the building block for novel imaging modalities. Beyond PET, fluorinated molecules are increasingly used as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). researchgate.net Designing synthetic routes that incorporate this compound into larger chelating structures could lead to new dual-mode ¹H/¹⁹F MRI contrast agents, where the fluorine provides a distinct and quantifiable signal. researchgate.net

Furthermore, expanding the synthetic playbook for this building block is crucial. This includes the development of new catalytic methods that can achieve regioselective functionalization. For instance, a catalyst that selectively activates the primary C-Br bond over the secondary one, or a method that allows for the selective activation of the C-F bond under specific conditions, would dramatically increase the compound's versatility. nih.gov Such advancements would allow for more complex and controlled synthetic sequences, opening the door to previously inaccessible molecular designs and expanding the chemical space available to researchers in all areas of chemical science.

Q & A

Q. Why do some studies report conflicting regioselectivity in fluorination reactions?

- Methodological Answer : Differences in fluorinating agents (e.g., Selectfluor vs. DAST) alter transition-state energetics. Use isotopic labeling () and kinetic studies to map reaction pathways. Computational modeling (e.g., Gaussian) identifies steric/electronic contributions to selectivity .

Methodological Tables

Q. Table 1: Key Characterization Techniques for this compound

Q. Table 2: Optimized Reaction Conditions for Suzuki Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | ↑ 85% |

| Base | K₃PO₄ | ↑ Regioselectivity |

| Solvent | DME/H₂O (4:1) | ↓ Byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.